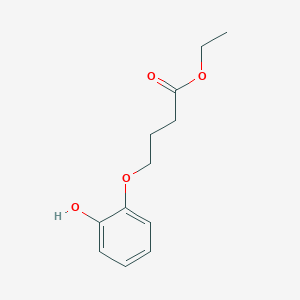

Ethyl 4-(2-hydroxyphenoxy)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 4-(2-hydroxyphenoxy)butanoate |

InChI |

InChI=1S/C12H16O4/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7,13H,2,5,8-9H2,1H3 |

InChI Key |

IGJHYYOQIZXKQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes

The synthesis of Ethyl 4-(2-hydroxyphenoxy)butanoate can be effectively achieved through two distinct and reliable chemical transformations. The choice of route often depends on the availability of starting materials and desired reaction conditions.

Esterification Approaches

One of the most direct methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid. This method, known as Fischer-Speier esterification, is a cornerstone of organic synthesis. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol (B145695) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Fischer esterification is a reversible equilibrium reaction. wikipedia.orgmasterorganicchemistry.com Therefore, to achieve high yields of the desired ester, the reaction conditions must be carefully optimized to shift the equilibrium towards the products.

Several factors are critical for maximizing the yield:

Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective ethanol, can drive the reaction forward according to Le Châtelier's principle. In many cases, ethanol can also serve as the reaction solvent. masterorganicchemistry.com Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio significantly improves ester yield. masterorganicchemistry.com

Acid Catalysis: Strong acids are essential to catalyze the reaction. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The catalyst concentration is a key parameter to control, as a sufficient amount is needed to accelerate the reaction rate. numberanalytics.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective strategy to prevent the reverse reaction (ester hydrolysis) and drive the equilibrium to completion. This is often accomplished by heating the reaction mixture under reflux with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

Temperature and Time: The reaction is typically performed at elevated temperatures, often the reflux temperature of the alcohol solvent, to ensure a reasonable reaction rate. Reaction times can vary from a few hours to several hours, depending on the specific substrates and conditions. wikipedia.org

Table 1: Optimization Parameters for Esterification

| Parameter | Condition/Strategy | Rationale |

| Molar Ratio | Use large excess of ethanol | Shifts equilibrium toward product formation. masterorganicchemistry.com |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-TsOH | Protonates the carboxylic acid, activating it for nucleophilic attack. numberanalytics.com |

| Solvent System | Ethanol (as reactant and solvent) or a non-polar solvent (e.g., Toluene) | A non-polar solvent can facilitate water removal via azeotropic distillation. wikipedia.org |

| Reaction Control | Reflux with Dean-Stark trap | Continuously removes water, preventing the reverse reaction and driving the equilibrium forward. organic-chemistry.org |

| Temperature | 60–110 °C (Reflux) | Increases reaction rate to achieve equilibrium faster. wikipedia.org |

Nucleophilic Substitution Reactions

An alternative and equally viable pathway to this compound is through a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.

This synthetic route involves the coupling of 2-hydroxyphenol (catechol) with ethyl 4-bromobutanoate. In this process, the 2-hydroxyphenol is first converted to its corresponding phenoxide ion by a base. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in ethyl 4-bromobutanoate. This results in the displacement of the bromide ion and the formation of the ether linkage, yielding the target product.

Given that 2-hydroxyphenol has two hydroxyl groups, the reaction must be controlled to favor mono-alkylation over di-alkylation. This is typically achieved by carefully controlling the stoichiometry of the reactants.

The success of the nucleophilic substitution route is highly dependent on the choice of base and reaction conditions. The base plays the crucial role of deprotonating the phenolic hydroxyl group to generate the nucleophilic phenoxide.

Potassium Carbonate (K₂CO₃): Potassium carbonate is a widely used and effective base for this type of reaction. researchgate.net It is considered a mild base, which is advantageous as it is strong enough to deprotonate the acidic phenol (B47542) (pKa ≈ 9.5) but generally not strong enough to promote undesirable side reactions, such as the hydrolysis of the ester group in ethyl 4-bromobutanoate. researchgate.net Being a heterogeneous solid, it can often be easily removed from the reaction mixture by filtration upon completion. researchgate.net

Reaction Control: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone. These solvents are effective at dissolving the reactants and facilitating the SN2 reaction pathway without interfering with the reaction. The temperature is also a key parameter; gentle heating is often applied to increase the reaction rate.

Table 2: Key Components in Nucleophilic Substitution

| Component | Role | Common Examples | Rationale |

| Base | Deprotonation of Phenol | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Creates the nucleophilic phenoxide ion; mildness prevents ester hydrolysis. researchgate.net |

| Solvent | Reaction Medium | Acetone, DMF, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions. |

| Leaving Group | Displaced by Nucleophile | Bromide (-Br) | Good leaving group that is readily displaced. |

| Control | Stoichiometry | Use of ~1 equivalent of 2-hydroxyphenol | Minimizes the formation of the di-substituted byproduct. |

Advanced Substitution Techniques (e.g., phase transfer catalysis for related analogs)

The synthesis of aryl ethers, including analogs of this compound, can be significantly enhanced through advanced substitution techniques like Phase Transfer Catalysis (PTC). crdeepjournal.org PTC is particularly useful for reactions involving reactants with different solubilities, such as a water-soluble nucleophile and an organic-soluble substrate. youtube.com In a typical PTC setup for synthesizing phenoxybutanoates, an aqueous phase containing a phenoxide (generated from a phenol and an inorganic base like sodium hydroxide) is reacted with an alkylating agent in an organic solvent. crdeepjournal.orgacsgcipr.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like Aliquat 336® or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion across the phase boundary into the organic phase where the reaction occurs. crdeepjournal.orgphasetransfer.comimpag.ch

This methodology offers several advantages over traditional methods, including increased reaction rates, higher yields, milder reaction conditions, and the use of less hazardous solvents. crdeepjournal.orgacsgcipr.org The efficiency of the catalyst can be influenced by its structure, with empirical parameters like the "C#" (total number of carbons) and "q-value" (a measure of hydrophilicity) being used to select the optimal catalyst for a specific reaction. acsgcipr.org For instance, a patented method for a related compound, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, utilizes hydroquinone (B1673460) and ethyl tosylate under PTC conditions to achieve high yield and selectivity.

Stereoselective Synthesis and Chiral Resolution

An examination of the molecular structure of this compound reveals that it is an achiral molecule, meaning it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the following sections on stereoselective synthesis and chiral resolution are not directly applicable to this specific compound.

Strategies for Asymmetric Synthesis

Asymmetric synthesis is a collection of techniques used to create a specific stereoisomer of a chiral molecule. Since this compound is achiral, these strategies are not relevant to its direct synthesis.

Enzymatic Kinetic Resolution Utilizing Modified Lipases for Enantiomeric Purity

Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. wikipedia.orgyoutube.com This process utilizes enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer with high purity. youtube.comnih.gov This technique is fundamentally based on the chirality of the substrate and is therefore not applicable to the achiral this compound.

Assessment of Chiral Purity (e.g., chiral HPLC)

The assessment of chiral purity is crucial for chiral compounds to determine the enantiomeric excess. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. phenomenex.comnih.gov The CSP creates a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. phenomenex.com As this compound is not chiral, analysis of its enantiomeric purity is not a relevant consideration.

Precursor Synthesis and Intermediate Utilization in Multi-Step Pathways

The synthesis of this compound is typically achieved through a multi-step pathway, most commonly employing the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

The primary precursors for this synthesis are catechol (1,2-dihydroxybenzene) and an appropriate ethyl 4-substituted-butanoate, such as ethyl 4-bromobutanoate. The synthesis proceeds by first deprotonating catechol with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the catecholate anion. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate and displacing the bromide leaving group to form the desired ether bond. A similar strategy is used for a related compound, where 2,4-Dihydroxybenzaldehyde is reacted with Ethyl 4-bromobutyrate. chemicalbook.com

An alternative route involves the reaction of p-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group, demonstrating a versatile approach to phenoxyacetate (B1228835) synthesis. mdpi.com

| Compound Name | Role in Synthesis |

| Catechol | Phenolic Precursor |

| Ethyl 4-bromobutanoate | Alkylating Agent Precursor |

| Sodium Hydroxide | Base |

| Potassium Carbonate | Base |

| 2,4-Dihydroxybenzaldehyde | Analogous Phenolic Precursor chemicalbook.com |

| p-Nitrophenol | Analogous Phenolic Precursor mdpi.com |

| Ethyl bromoacetate | Analogous Alkylating Agent mdpi.com |

Considerations for Industrial Scale Production and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. phasetransfer.com

Key areas for process optimization include:

Reactant and Catalyst Selection: Utilizing cost-effective and readily available starting materials and catalysts is paramount. For ether syntheses, moving from strong, hazardous bases to weaker, safer inorganic bases like potassium carbonate is often preferred in industrial settings. acsgcipr.org

Solvent Choice: The selection of solvents is critical. While laboratory syntheses might use dipolar aprotic solvents, industrial processes often favor more benign and easily recoverable solvents like toluene (B28343) or methyl isobutyl ketone (MIBK). acsgcipr.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial to maximize throughput and yield while minimizing energy consumption and the formation of byproducts.

Downstream Processing: Purification methods must be scalable. While laboratory purifications often rely on column chromatography, industrial production typically employs more efficient techniques such as distillation or crystallization.

Process Intensification: Techniques like continuous flow processing can offer significant advantages over batch processing in terms of safety, consistency, and footprint. Phase-transfer catalysis itself is a form of process intensification that can lead to higher productivity and may even be performed under solvent-free conditions. acsgcipr.orgphasetransfer.com

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Base | Strong bases (e.g., NaH) | Weaker, cheaper inorganic bases (e.g., K₂CO₃) acsgcipr.org |

| Solvent | Dipolar aprotic (e.g., DMF, DMSO) | Benign, recoverable solvents (e.g., Toluene, MTBE) acsgcipr.org |

| Purification | Column Chromatography | Distillation, Crystallization |

| Processing Mode | Batch | Potential for Continuous Flow |

| Catalyst | Various options | Cost-effective, highly efficient, and easily separable catalysts phasetransfer.com |

Advanced Purification and Isolation Techniques

The purification and isolation of the target compound, this compound, are critical steps in its synthesis to ensure a high degree of purity, which is essential for its subsequent applications. Various advanced techniques are employed to remove impurities, unreacted starting materials, and byproducts from the reaction mixture. The choice of method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol. google.com After complete dissolution, the solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The selection of an appropriate recrystallization solvent is crucial and may require some experimentation.

Table 1: Recrystallization Solvents for Structurally Similar Compounds

| Solvent System | Rationale |

| Ethanol/Water | Ethanol provides good solubility at high temperatures, while the addition of water can decrease the solubility at lower temperatures, inducing crystallization. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | Ethyl acetate can dissolve the compound, and the addition of a less polar solvent like hexane can reduce the overall solubility and promote crystal formation. |

Column Chromatography (e.g., silica (B1680970) gel flash chromatography)

Column chromatography is a versatile and widely used purification technique in organic synthesis, particularly for separating compounds with similar polarities. For the purification of this compound, flash chromatography using silica gel as the stationary phase is a common and effective method.

In this technique, a glass column is packed with silica gel, and the crude product is loaded onto the top of the column. A solvent system, referred to as the mobile phase or eluent, is then passed through the column. The separation is based on the differential adsorption of the compounds onto the silica gel. Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus move down the column more slowly, while less polar compounds will travel faster.

For this compound, a typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. By gradually increasing the polarity of the eluent (gradient elution), the compounds can be selectively eluted from the column. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Table 2: Typical Parameters for Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Solvent-Solvent Extraction Methodologies

Solvent-solvent extraction, also known as liquid-liquid extraction, is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. This method is often employed as an initial purification step to remove water-soluble impurities, such as inorganic salts, from the reaction mixture.

Following the synthesis of this compound, the reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and then washed with water or a saturated aqueous solution of sodium chloride (brine). google.com The desired product, being an organic compound, will preferentially dissolve in the organic layer, while water-soluble impurities will move into the aqueous layer. The two layers are then separated using a separatory funnel. This process can be repeated several times to maximize the removal of impurities. The choice of the organic solvent is critical; it should readily dissolve the target compound and be immiscible with water.

Table 3: Common Solvents for Extraction of Phenolic Esters

| Organic Solvent | Properties |

| Ethyl Acetate | Good solvent for many organic compounds, moderately polar, and relatively low boiling point. |

| Dichloromethane | Effective solvent for a wide range of organic compounds, but its use is sometimes limited due to environmental and health concerns. |

| Diethyl Ether | Highly effective solvent, but its high volatility and flammability require careful handling. |

Rotary Evaporation Techniques

Rotary evaporation is a standard laboratory procedure used for the gentle and efficient removal of solvents from a sample by evaporation. It is an essential step after column chromatography or solvent-solvent extraction to concentrate the purified solution of this compound.

The apparatus consists of a rotating flask in a heated water bath, a condenser, and a vacuum source. The rotation of the flask increases the surface area of the liquid, and the reduced pressure lowers the boiling point of the solvent, allowing for rapid evaporation at a lower temperature. This is particularly important for thermally sensitive compounds like this compound, as it minimizes the risk of thermal degradation. google.com The solvent vapors are collected in the condenser and can be disposed of or recycled. The final product is obtained as a concentrated oil or solid in the flask.

Table 4: Key Parameters for Rotary Evaporation

| Parameter | Typical Setting/Consideration |

| Bath Temperature | Generally kept below 40-50°C to prevent degradation of the product. |

| Vacuum Pressure | Adjusted based on the boiling point of the solvent being removed. |

| Rotation Speed | Moderate speed to ensure even evaporation without splashing. |

Chemical Reactivity and Derivatization

Elucidation of Reaction Mechanisms and Pathways

The reactivity of Ethyl 4-(2-hydroxyphenoxy)butanoate is understood through the established mechanisms of its constituent functional groups. The hydroxyl (-OH) and the ether (-O-) groups are ortho, para-directing activators for electrophilic aromatic substitution on the benzene (B151609) ring, making the positions ortho and para to the hydroxyl group (and meta to the ether linkage) particularly susceptible to electrophilic attack. Nucleophilic substitution reactions at the phenoxy group are generally challenging but can occur under specific conditions, often proceeding through mechanisms like the SNAr pathway if suitable activating groups are present, or via benzyne (B1209423) intermediates under harsh conditions.

The ester group undergoes nucleophilic acyl substitution. Reactions such as hydrolysis or transesterification are initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. Reduction of the ester, typically with metal hydrides, follows a pathway involving nucleophilic addition of a hydride ion to the carbonyl carbon.

Types of Chemical Transformations

The diverse functional groups of this compound allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products. Mild oxidation may yield the corresponding ketone, while stronger oxidizing agents can lead to the formation of quinone derivatives. Phenols are generally reactive towards oxidation, and the presence of the ether linkage can influence the reaction's outcome.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Mild Oxidizing Agent (e.g., Fremy's salt) | Ethyl 4-(2-oxophenoxy)butanoate (hypothetical) | Oxidation |

| This compound | Strong Oxidizing Agent (e.g., Chromic acid) | Corresponding Quinone Derivative | Oxidation |

The ethyl ester functional group can be selectively reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to achieve this conversion, yielding 4-(2-hydroxyphenoxy)butan-1-ol. The reaction proceeds via the nucleophilic addition of hydride to the ester's carbonyl group.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | 4-(2-hydroxyphenoxy)butan-1-ol | Reduction |

| This compound | Borane-Ammonia (BH₃–NH₃) with BF₃–Et₂O catalyst | 4-(2-hydroxyphenoxy)butan-1-ol | Reduction |

Nucleophilic substitution directly on the phenoxy group (cleavage of the C-O bond) is generally difficult as the phenoxide is a poor leaving group. However, the aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr) if there are strong electron-withdrawing groups present on the ring, which is not the case here. Alternatively, reactions can be forced under extreme temperatures and pressures. A more common reaction involving the phenoxy moiety is the cleavage of the ether bond using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

The generation of a phenoxyl radical from the hydroxyl group can activate the ring for nucleophilic aromatic substitution at positions para to the oxygen, suggesting complex potential pathways under radical conditions.

Beyond the primary transformations, other modifications can be performed on this compound.

Ester Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-hydroxyphenoxy)butanoic acid, and ethanol (B145695).

Etherification/Esterification of the Phenolic Hydroxyl: The phenolic hydroxyl group can be readily converted into an ether or an ester through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively.

Electrophilic Aromatic Substitution: As mentioned, the benzene ring is activated towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the hydroxyl group. For instance, bromination would likely occur at the 4- and 6-positions of the aromatic ring.

Synthesis of Novel Derivatives and Structural Analogs

The chemical reactivity of this compound provides pathways for the synthesis of a variety of derivatives and structural analogs. The synthesis of related compounds, such as Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, often involves the reaction of a hydroquinone (B1673460) with an appropriate ethyl lactate (B86563) derivative under basic conditions. This suggests that analogs of this compound could be synthesized by reacting catechol (1,2-dihydroxybenzene) with ethyl 4-bromobutanoate.

The synthesis of a related compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, is achieved by reacting hydroquinone with an ethyl tosylate solution in the presence of a phase transfer catalyst and a base. A similar strategy could be employed for the synthesis of this compound and its analogs.

Structure-Reactivity Relationships in Derivatization Processes

The phenolic hydroxyl group (-OH) is attached to an aromatic ring, which makes it weakly acidic. Its reactivity is subject to the "ortho effect," where the adjacent ether linkage can influence the accessibility and electronic properties of the hydroxyl group through steric hindrance and potential intramolecular interactions. Derivatization of this group typically involves reactions such as etherification, esterification, or oxidation. For instance, the hydroxyl group can be alkylated to form an ether or acylated to form a second ester functionality. The lone pairs on the oxygen atom of the hydroxyl group activate the aromatic ring, directing electrophilic substitution to the positions ortho and para to it. However, the existing ether linkage already occupies one ortho position, potentially leading to complex substitution patterns.

The ethyl ester group (-COOCH₂CH₃) is susceptible to nucleophilic acyl substitution. A common derivatization is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid, 4-(2-hydroxyphenoxy)butanoic acid, and ethanol. nih.govnih.gov This reaction is typically irreversible under basic conditions (saponification). libretexts.org The ester can also undergo transesterification in the presence of another alcohol or be reduced to an alcohol. The rate and extent of these reactions are influenced by the steric bulk of the phenoxy group.

The interplay between these functional groups is crucial. For example, under harsh basic conditions, hydrolysis of the ester can occur concurrently with deprotonation of the phenolic hydroxyl group. Selective derivatization requires careful control of reaction conditions.

Table 1: Predicted Reactivity and Derivatization of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Reagents | Expected Product |

| Phenolic Hydroxyl | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ethyl 4-(2-methoxyphenoxy)butanoate |

| Phenolic Hydroxyl | Esterification | Acyl chloride (e.g., Acetyl chloride), Base | Ethyl 4-(2-acetoxyphenoxy)butanoate |

| Phenolic Hydroxyl | Oxidation | Mild oxidizing agent | Quinone-type structures |

| Ethyl Ester | Basic Hydrolysis | NaOH, H₂O | Sodium 4-(2-hydroxyphenoxy)butanoate |

| Ethyl Ester | Acidic Hydrolysis | H₂SO₄, H₂O | 4-(2-hydroxyphenoxy)butanoic acid |

| Ethyl Ester | Transesterification | Benzyl alcohol, Acid/Base catalyst | Benzyl 4-(2-hydroxyphenoxy)butanoate |

| Ethyl Ester | Reduction | Strong reducing agent (e.g., LiAlH₄) | 4-(2-hydroxyphenoxy)butan-1-ol |

| Aromatic Ring | Electrophilic Substitution | Nitrating agent (HNO₃/H₂SO₄) | Nitrated derivatives |

This table is based on general principles of organic reactivity and does not represent experimentally verified outcomes for this specific compound unless cited.

Comparative Analysis of Reactivity with Structural Analogs

A comparative analysis of this compound with its structural analogs reveals how subtle changes in the molecular structure can significantly impact chemical reactivity. Key analogs for comparison include isomers with different substitution patterns (e.g., para-hydroxy) and molecules with variations in the linker or side chain.

One important structural analog is Ethyl 4-(4-hydroxyphenoxy)butanoate . In this isomer, the hydroxyl group is in the para position relative to the ether linkage. This positioning minimizes the steric hindrance experienced by the hydroxyl group, making it more accessible to reagents. Consequently, derivatization reactions at the phenolic hydroxyl group, such as etherification and esterification, are generally expected to proceed more readily and with higher yields for the para-isomer compared to the ortho-isomer. The electronic effects also differ; while both are activating groups, the influence on the aromatic ring's electron density distribution varies, which can affect the regioselectivity of electrophilic aromatic substitution reactions.

Comparing with Ethyl 2-hydroxybenzoate (Ethyl salicylate) , where the hydroxyl and ester groups are directly attached to the aromatic ring and are ortho to each other, highlights the role of the butoxy linker. In Ethyl salicylate, the proximity of the electron-withdrawing ester group to the hydroxyl group increases the acidity of the phenol (B47542). In this compound, the insulating effect of the four-carbon ether chain means the ester group has a much weaker electronic influence on the phenolic hydroxyl group.

Table 2: Comparative Reactivity of this compound and its Analogs

| Compound | Key Structural Difference | Predicted Impact on Reactivity |

| This compound | - | Baseline reactivity with potential for intramolecular interactions and steric hindrance at the ortho-hydroxyl group. |

| Ethyl 4-(4-hydroxyphenoxy)butanoate | Hydroxyl group at para position | Increased reactivity of the phenolic hydroxyl group due to reduced steric hindrance. Altered regioselectivity in electrophilic aromatic substitution. |

| Ethyl 4-phenoxybutanoate | Absence of hydroxyl group | Significantly lower reactivity of the aromatic ring towards electrophilic substitution. Lacks the reactive phenolic site. |

| Ethyl 2-hydroxybenzoate | Hydroxyl and ester groups are directly attached and ortho to each other | Increased acidity of the phenolic hydroxyl group due to the proximity of the electron-withdrawing ester group. |

| Ethyl 4-(2-methoxyphenoxy)butanoate | Methyl ether instead of hydroxyl | Lacks the acidic proton of the phenol, preventing reactions such as salt formation and simple esterification at that site. The ether is still an activating group for electrophilic aromatic substitution. |

This table provides a predictive comparison based on established principles of chemical reactivity.

Biological Activities and Underlying Molecular Mechanisms

General Mechanisms of Molecular Interaction

The interaction of a small molecule like Ethyl 4-(2-hydroxyphenoxy)butanoate with biological targets is governed by a variety of non-covalent forces. These interactions are crucial for the molecule to be recognized and to bind to a specific site, such as the active site of an enzyme.

Role of Hydroxyl and Phenoxy Groups in Hydrogen Bonding with Biological Macromolecules

The hydroxyl (-OH) and phenoxy (C₆H₅O-) groups are pivotal for forming hydrogen bonds. Hydrogen bonds are highly directional, non-covalent interactions between a hydrogen atom covalently bonded to an electronegative atom (like the oxygen in the hydroxyl group) and another nearby electronegative atom. chemrxiv.orgresearchgate.net

The phenolic hydroxyl group of this compound can act as both a hydrogen bond donor (donating its hydrogen atom) and a hydrogen bond acceptor (using the lone pairs of its oxygen atom). chemrxiv.org This dual capability allows it to form extensive hydrogen-bond networks with amino acid residues (such as serine, threonine, or tyrosine) in the binding pocket of a protein. nih.gov Such interactions are fundamental for the stability of the ligand-target complex. researchgate.net The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further contributing to binding affinity. The precise spatial arrangement of these groups is critical; a perfect fit with the binding site's hydrogen bonding partners can increase binding affinity by several orders of magnitude. nih.gov

Significance of Non-Covalent Interactions in Biological Recognition

Biological recognition is the specific binding of one molecule to another. This process is rarely driven by a single type of interaction but rather by the sum of multiple non-covalent forces. numberanalytics.comnih.gov These interactions, while individually weak (typically 1-5 kcal/mol), collectively provide the specificity and affinity required for a biological response. wikipedia.org

For this compound, beyond hydrogen bonding, several other non-covalent interactions are significant:

π-π Stacking: The aromatic phenoxy ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan in a protein target through π-π stacking interactions. numberanalytics.com

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. The aliphatic butanoate chain and the phenyl ring contribute to these interactions, which are essential for fitting the molecule into a hydrophobic pocket of a receptor. wikipedia.org

Electrostatic Interactions: These occur between charged or partially charged regions of molecules. The partial negative charges on the oxygen atoms and the partial positive charges on certain hydrogen atoms of the compound can interact with corresponding charged regions on a biological target. researchgate.net

These transient and reversible non-covalent interactions are critical for maintaining the three-dimensional structure of large molecules like proteins and are central to drug design and molecular recognition. nih.govwikipedia.org

Ester Hydrolysis and the Bioactivation of Phenoxy Compounds

The ethyl butanoate moiety of the molecule introduces an ester linkage. Ester groups are common in "prodrugs"—pharmacologically inactive compounds that are converted into active drugs within the body through metabolic processes. scirp.org

The primary mechanism for this activation is enzymatic hydrolysis. Carboxylesterases, a class of enzymes abundant in the liver, plasma, and intestine, can cleave the ester bond in this compound. researchgate.net This reaction would release ethanol (B145695) and the corresponding carboxylic acid, 4-(2-hydroxyphenoxy)butanoic acid. This biotransformation can significantly alter the compound's properties, such as its solubility and ability to interact with targets. scirp.org If the parent ester is designed to improve properties like membrane permeability, its hydrolysis at the target site can release the more polar (and potentially more active) carboxylic acid. nih.gov However, it is also possible for the ester form to be the active compound, with hydrolysis representing a metabolic inactivation pathway. acs.org

Investigated Biological Activities in Research Contexts

Based on a comprehensive review of scientific literature, no specific studies detailing the experimental assessment of antimicrobial or antioxidant properties for this compound have been published. However, the structural components of the molecule allow for a theoretical discussion of its potential in these areas.

Assessment of Antimicrobial Properties

Many phenolic compounds are known to exhibit antimicrobial activity. The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity of a compound, which is its ability to dissolve in fats and lipids, is a key factor in its ability to penetrate bacterial cell walls. The combination of the aromatic phenoxy ring and the ethyl butanoate chain in this compound provides a degree of lipophilicity that could facilitate its passage into microbial cells.

Should this compound be evaluated for antimicrobial activity, it would typically be tested against a panel of clinically relevant microorganisms. The primary metric for such an assessment is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Table 1: Representative Panel for Antimicrobial Susceptibility Testing

| Microorganism | Type | Relevance |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin infections and more serious diseases. |

| Bacillus subtilis | Gram-positive Bacteria | Often used as a model organism. |

| Escherichia coli | Gram-negative Bacteria | Common cause of food poisoning and urinary tract infections. |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Known for its resistance to multiple antibiotics. |

| Candida albicans | Fungus (Yeast) | Common cause of opportunistic fungal infections. |

Evaluation of Antioxidant Capabilities

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. nih.gov Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, which are highly reactive species that can damage cells. nih.gov The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

The antioxidant capacity of this compound could be quantified using various standard in vitro assays. Each assay measures a different aspect of antioxidant action. A study on hydroxytyrosyl esters, which are structurally related, demonstrated that the length of the ester chain can influence how the antioxidant partitions in different microenvironments, thereby affecting its activity. nih.gov

Table 2: Common In Vitro Assays for Evaluating Antioxidant Activity

| Assay | Principle | What it Measures |

|---|---|---|

| DPPH Assay | Measures the bleaching of the purple DPPH (2,2-diphenyl-1-picrylhydrazyl) radical upon reaction with an antioxidant. | General radical scavenging ability. |

| ABTS Assay | Measures the reduction of the blue-green ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. | Radical scavenging ability against a different radical type. |

| FRAP Assay | Ferric Reducing Antioxidant Power; measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | The reducing power of an antioxidant. |

| ORAC Assay | Oxygen Radical Absorbance Capacity; measures the inhibition of peroxyl radical-induced oxidation. | Peroxyl radical scavenging capacity. |

Potential Therapeutic Applications (e.g., in metabolic regulation for derivatives)4.3. Identification and Characterization of Molecular Targets and Biochemical Pathways4.3.1. Enzyme Interaction Studies (e.g., lipase (B570770) enhancement)4.3.2. Receptor Binding and Agonist/Antagonist Activity (e.g., peroxisome proliferator-activated receptors (PPARs) for derivatives)4.4. Structure-Activity Relationship (SAR) Investigations4.4.1. Influence of Specific Functional Groups on Biological Efficacy4.4.2. Impact of Stereochemistry on Biological Outcomes

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Methodologies for Biological Activity Assessment in Research

To investigate the potential biological effects of a compound like this compound, researchers would typically employ a variety of established methodologies. These techniques allow for the observation of effects at the whole organism, cellular, and molecular levels.

Phenotypic Observation in Controlled Experimental Models

Phenotypic observation is a fundamental method for assessing the biological activity of a compound. This involves the systematic observation of the physical and developmental traits (the phenotype) of an organism exposed to the substance in a controlled experimental setting. For a compound like this compound, which has a structure reminiscent of some plant growth regulators, studies might involve plant models.

In a typical study, researchers would expose plants, such as a model organism like Arabidopsis thaliana or a crop species, to varying concentrations of the compound. They would then meticulously record a range of phenotypic parameters.

Table 1: Examples of Phenotypic Parameters in Plant-Based Assays

| Parameter Category | Specific Measurement | Description |

| Germination | Germination Rate | The percentage of seeds that successfully sprout. |

| Time to Germination | The time taken for seeds to germinate. | |

| Growth | Plant Height | The vertical growth of the plant. |

| Root Length | The length of the primary root. | |

| Biomass | The total weight of the plant tissue (fresh or dry). | |

| Development | Leaf Development | The rate of leaf emergence and final leaf size/shape. |

| Flowering Time | The time taken for the plant to produce its first flower. | |

| Fruit/Seed Yield | The quantity and size of fruits or seeds produced. | |

| Morphology | Abnormalities | Any unusual growth patterns, such as leaf curling or stem twisting. |

| Pigmentation | Changes in color, such as chlorosis (yellowing) or necrosis (tissue death). |

These observations would provide initial clues as to whether this compound possesses properties such as being a growth promoter, an inhibitor (like a herbicide), or if it has other specific developmental effects.

Evaluation of Cellular Membrane Permeability

A key aspect of a compound's biological activity is its ability to interact with and cross cellular membranes. The integrity and permeability of the cell membrane are crucial for maintaining cellular function. Various assays can be used to evaluate how a substance like this compound might affect cellular membranes.

One common method involves measuring the leakage of cellular contents into the surrounding medium. For instance, in plant cells, an increase in membrane permeability can be quantified by measuring the leakage of electrolytes (ions) into a solution. Another approach is to use fluorescent dyes that can only enter cells with compromised membranes.

Table 2: Methodologies for Assessing Cellular Membrane Permeability

| Method | Principle | Typical Measurement |

| Electrolyte Leakage Assay | Damaged membranes leak ions into the surrounding solution, increasing its electrical conductivity. | Measurement of the electrical conductivity of the solution in which the cells or tissues are incubated. |

| Fluorescent Dye Uptake | Use of dyes like propidium (B1200493) iodide, which cannot cross the membrane of live cells but can enter and stain the nucleus of cells with damaged membranes. | Quantification of fluorescent cells using techniques like flow cytometry or fluorescence microscopy. |

| Enzyme Leakage Assay | Measurement of the activity of intracellular enzymes (e.g., lactate (B86563) dehydrogenase) in the extracellular medium. | Spectrophotometric measurement of enzyme activity. |

These studies would help to determine if this compound exerts its effects by disrupting cellular membranes, which is a common mechanism of action for certain bioactive compounds.

Transcriptomic Analysis in Research Settings

To delve into the molecular mechanisms underlying the observed biological effects, researchers often turn to transcriptomic analysis. This powerful technique allows for the comprehensive study of the transcriptome, which is the complete set of RNA transcripts (including messenger RNA, ribosomal RNA, and transfer RNA) in a cell or organism at a specific time. By comparing the transcriptome of treated versus untreated organisms, scientists can identify which genes are activated or suppressed in response to the compound.

The primary method for transcriptomic analysis is RNA sequencing (RNA-Seq). This involves isolating all the RNA from a sample, converting it to complementary DNA (cDNA), and then sequencing these cDNA fragments. The resulting sequence data is then analyzed to determine the expression level of thousands of genes simultaneously.

Table 3: Steps and Outcomes of Transcriptomic Analysis

| Step | Description | Outcome |

| Exposure and Sampling | Organisms (e.g., plants, cell cultures) are exposed to this compound. Samples are collected from treated and control groups. | Biological material for analysis. |

| RNA Extraction | Total RNA is isolated from the collected samples. | Purified RNA. |

| Library Preparation | The RNA is converted to cDNA, and sequencing adapters are added to create a sequencing library. | A library of cDNA fragments ready for sequencing. |

| Sequencing | The cDNA library is sequenced using a high-throughput sequencing platform. | Raw sequencing data (reads). |

| Data Analysis | The sequencing reads are mapped to a reference genome, and the expression level of each gene is quantified. Statistical analysis identifies differentially expressed genes (DEGs). | A list of genes that are significantly up- or down-regulated in response to the compound. |

| Functional Annotation | The functions of the differentially expressed genes are analyzed to identify the biological pathways and processes that are affected by the compound. | Insight into the molecular mechanisms of action. |

Transcriptomic analysis of organisms treated with this compound would provide a detailed picture of the cellular response, potentially revealing its molecular targets and the pathways it modulates, such as those related to hormone signaling, stress response, or metabolism.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. h-its.org This method is instrumental in structure-based drug design, where the goal is to predict how a small molecule, such as Ethyl 4-(2-hydroxyphenoxy)butanoate, might interact with a protein target at the atomic level. youtube.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. chemcopilot.com A search algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating stronger binding. chemcopilot.com

Simulations of the ligand-protein interactions would reveal key details about the binding mode. For instance, the hydroxyl group on the phenoxy ring of this compound could act as a hydrogen bond donor, while the ester carbonyl and ether oxygens could act as hydrogen bond acceptors. The aromatic ring may also participate in pi-stacking or hydrophobic interactions. A hypothetical docking study against a target protein might yield results as shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes and does not represent actual experimental data.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -8.2 | Tyr84, Ser122 | Hydrogen Bond, Pi-Stacking |

| 2 | -7.9 | Leu45, Val98 | Hydrophobic |

| 3 | -7.5 | Asn121 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. rroij.com Methods such as Density Functional Theory (DFT) are widely used in drug discovery to model molecular properties. mdpi.com For this compound, these calculations can predict its geometry, charge distribution, and reactivity.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the molecule's surface can identify regions that are electron-rich (negatively charged) or electron-poor (positively charged), which are crucial for understanding intermolecular interactions. researchgate.net

These calculations can also be used to determine various molecular descriptors that are important for predicting a compound's behavior, as illustrated in the hypothetical data in Table 2.

Table 2: Predicted Quantum Chemical Properties of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. qima-lifesciences.com For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its interaction with a biological target. github.io

An MD simulation would begin with the docked complex of this compound and its target protein placed in a simulated physiological environment, including water and ions. The simulation would then calculate the forces between atoms and use these to predict their motion over a period of nanoseconds or longer.

The resulting trajectory can be analyzed to understand the stability of the binding pose, the flexibility of different parts of the molecule, and the role of water molecules in mediating the interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position can be used to assess the stability of the binding mode. mdtutorials.com

Theoretical Prediction of Biological Activities and Inhibitory Effects

The biological activity of a molecule can be predicted using computational methods that correlate its structural or physicochemical properties with its observed activities. nih.gov These are often referred to as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For this compound, a QSAR model could be developed by compiling a dataset of similar compounds with known biological activities. Molecular descriptors for each compound, including those derived from quantum chemical calculations, would be used to build a statistical model that predicts activity. This in silico approach can help to prioritize compounds for experimental testing and to understand the structural features that are important for a particular biological effect. aip.org

In Silico Design and Virtual Screening of Novel Derivatives

In silico design and virtual screening are powerful strategies for discovering new drug candidates. biosolveit.de Starting with the scaffold of this compound, novel derivatives can be designed by modifying its chemical structure. For example, different substituents could be added to the phenoxy ring or the length of the butanoate chain could be altered.

These designed derivatives can then be subjected to a virtual screening workflow. schrodinger.com This process involves computationally evaluating a large library of compounds to identify those that are most likely to bind to a target of interest. macinchem.org High-performance computing allows for the screening of millions of virtual compounds in a relatively short time, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. frontiersin.org

Analytical Methodologies in Chemical and Biological Research

Spectroscopic Characterization Techniques for Structural Elucidation

There is no available information in the searched scientific literature regarding the Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) data for Ethyl 4-(2-hydroxyphenoxy)butanoate.

Chromatographic Techniques for Purity Assessment and Separation

Specific methods for the separation and purity assessment of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Chiral High-Performance Liquid Chromatography (Chiral HPLC) are not described in the available literature.

Development of Quantitative Analytical Methods for Research Applications

Due to the absence of foundational spectroscopic and chromatographic data, there is no information on the development of quantitative analytical methods for this compound in research applications.

Applications in Advanced Organic Chemistry and Materials Science Research

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

The structure of ethyl 4-(2-hydroxyphenoxy)butanoate makes it a valuable intermediate in multi-step organic syntheses. The presence of two distinct hydroxyl groups on the aromatic ring, along with an ester functional group, allows for selective chemical modifications. Chemists can exploit the differential reactivity of the phenolic hydroxyl groups and the ester to introduce new functionalities in a controlled manner.

For instance, the synthesis of related phenoxy esters often involves the reaction of a phenol (B47542) with an appropriate ethyl haloalkanoate. In a similar vein, the preparation of this compound would likely involve the reaction of catechol (1,2-dihydroxybenzene) with ethyl 4-bromobutanoate under basic conditions. This Williamson ether synthesis would primarily yield the mono-etherified product, which is this compound.

The resulting compound can then serve as a precursor to a variety of more complex molecules. The remaining free phenolic hydroxyl group can undergo further reactions, such as etherification, esterification, or coupling reactions, to build larger molecular architectures. The ethyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This dual functionality is a key aspect of its utility as a versatile building block.

Utility in the Development of Specialty Chemicals and Materials

The unique combination of a catechol unit and a flexible butyrate (B1204436) chain in this compound suggests its potential use in the development of specialty chemicals and functional materials. Catechol derivatives are well-known for their ability to chelate metal ions and to participate in redox processes. These properties can be imparted to polymers or other materials by incorporating this molecule.

For example, the catechol moiety can be used to anchor the molecule onto metal oxide surfaces, making it a potential candidate for surface modification applications. This could be relevant in the development of new coatings, adhesives, or in the functionalization of nanoparticles. The butanoate chain can be tailored to influence the physical properties of the resulting material, such as its solubility, flexibility, and thermal stability.

Furthermore, the phenolic hydroxyl groups can be used as handles for polymerization reactions. By reacting with appropriate comonomers, this compound could be incorporated into polyester (B1180765) or polycarbonate backbones, leading to the creation of polymers with tailored properties. These materials might find applications in areas such as biodegradable plastics, specialized resins, or as components in advanced composites.

Potential in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) is a powerful strategy for the self-assembly of complex chemical structures. This field relies on the use of reversible chemical reactions to form and break bonds, allowing for the exploration of a wide range of molecular combinations and the identification of thermodynamically stable products.

While direct research on the application of this compound in DCC is not extensively reported, the chemistry of its functional groups suggests a strong potential. The formation of boronate esters from the reaction of the catechol unit with boronic acids is a well-established and widely used dynamic covalent reaction. This reversible reaction is highly efficient and occurs under mild conditions, making it ideal for DCC applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of phenoxyalkanoates is a well-established area of organic chemistry. For instance, a common method for synthesizing related compounds involves the reaction of a phenol (B47542) with an appropriate haloalkanoate under basic conditions. A patented method for producing (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, a structurally similar compound, utilizes a two-step nucleophilic substitution with hydroquinone (B1673460) and ethyl tosylate, employing phase transfer catalysis to achieve high selectivity and yield. Another approach involves the reaction of hydroquinone and (R)-ethyl O-bezenesulfonyl lactate (B86563) in an inert atmosphere. chemicalbook.com

Future research could focus on developing more sustainable and efficient synthetic pathways for Ethyl 4-(2-hydroxyphenoxy)butanoate. This includes the exploration of:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis process.

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and safer manufacturing processes. youtube.com

Biocatalysis: The use of enzymes to catalyze the formation of the ether linkage could provide high stereoselectivity and milder reaction conditions.

Deeper Elucidation of Intricate Biological Mechanisms and Molecular Targets

The biological activities of phenoxyalkanoate derivatives are diverse, ranging from herbicidal to therapeutic. For example, phenoxyacetic acid herbicides are known for their ability to manage grass weeds. nih.gov Structurally similar compounds to this compound have shown potential as anti-inflammatory agents and enzyme inhibitors. For instance, 4-phenylbutyric acid, a related compound, is a histone deacetylase (HDAC) inhibitor with anticancer properties. nih.gov It can inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells. nih.gov Sodium phenylbutyrate, its salt, is used in the treatment of urea (B33335) cycle disorders and is being investigated for other conditions. nih.gov

Future investigations into this compound should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins and enzymes that interact with the compound. This could reveal its mechanism of action and potential therapeutic targets.

Uncover Signaling Pathways: Investigate the downstream effects of the compound on cellular signaling pathways. This could involve studying its impact on gene expression, protein phosphorylation, and other key cellular processes.

Comparative Studies: Compare the biological activity of this compound with that of its isomers and other related phenoxyalkanoates to understand the structure-activity relationships.

Rational Design of Tailored Derivatives with Enhanced or Novel Bioactivities

Rational drug design, a strategy that leverages knowledge of a biological target's structure and function, can be employed to create novel derivatives of this compound with improved properties. nih.govazolifesciences.comstudysmarter.co.uk This approach has been successfully used to develop potent and selective ligands for various receptors. nih.govmdpi.com

Future research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound—for example, by altering the substitution pattern on the phenyl ring or changing the length of the butanoate chain—and evaluate the impact on its biological activity.

Computational Modeling: Employ computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, to predict the binding affinity of designed derivatives to their target proteins and to optimize their pharmacokinetic properties. nih.gov

Combinatorial Chemistry: Generate libraries of related compounds to rapidly screen for molecules with desired biological activities.

Integration with Advanced High-Throughput Screening and Omics Technologies

To accelerate the discovery of the biological functions of this compound and its derivatives, modern high-throughput technologies are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets or in cell-based assays. nih.govnih.gov This can quickly identify initial "hits" for further development. The development of automated and miniaturized HTS assays can significantly reduce the time and cost of drug discovery. nih.govthermofisher.com

Metabolomics: This "omics" technology provides a global snapshot of the small-molecule metabolites in a biological system. elsevierpure.com By analyzing the changes in the metabolome of cells or organisms treated with this compound, researchers can gain insights into its metabolic fate and its effects on various metabolic pathways. researchgate.netnih.govnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells treated with the compound can reveal changes in protein expression and post-translational modifications, providing clues about its mechanism of action and potential biomarkers of its effects. nih.govnih.gov

Exploration of New Application Domains in Emerging Scientific Fields

Beyond the traditional fields of medicine and agriculture, the unique chemical structure of this compound may lend itself to applications in other emerging areas.

Materials Science: The phenoxy and ester functional groups could be exploited for the synthesis of novel polymers or functional materials with specific properties.

Biotechnology: The compound could be investigated for its effects on microbial systems, potentially leading to applications in industrial fermentation or as a modulator of microbial communities.

Environmental Science: As a derivative of phenoxyalkanoic acid, its environmental fate and potential for bioremediation could be an important area of study, especially in the context of related herbicides. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-hydroxyphenoxy)butanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-(2-hydroxyphenoxy)butanoic acid with ethanol under acid or base catalysis. Key methodological considerations include:

- Catalyst selection : Sodium hydroxide or sulfuric acid can drive esterification, but base catalysts may minimize side reactions like hydrolysis .

- Solvent systems : Inert solvents (e.g., dry THF or DMF) prevent undesired nucleophilic attacks on the ester group .

- Temperature control : Maintaining 60–80°C optimizes reaction kinetics while avoiding thermal decomposition .

- Purification : Distillation or column chromatography is recommended to isolate the product from unreacted starting materials or by-products like diesters .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : H and C NMR confirm the ester linkage (δ ~4.1 ppm for -OCHCH) and hydroxyl-phenoxy substitution pattern (δ ~6.8–7.2 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) validate functional groups .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities, such as hydrolyzed carboxylic acid derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate:

- Thermal stability : Decomposition occurs above 120°C, with ester hydrolysis accelerating in humid environments .

- Light sensitivity : UV exposure induces photodegradation; amber glass vials and inert atmospheres (N) are recommended for long-term storage .

- pH-dependent hydrolysis : Rapid degradation in alkaline conditions (pH >9) due to nucleophilic attack on the ester carbonyl .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous esters (e.g., Methyl 4-(2-hydroxyphenyl)butanoate) exhibit:

- Antimicrobial activity : Hydroxyl-phenoxy groups disrupt microbial membranes via hydrogen bonding .

- Anti-inflammatory effects : Modulation of COX-2 enzyme activity in vitro, likely through π-π interactions with aromatic residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

- Regioisomeric impurities : Positional isomers (e.g., 3-hydroxyphenoxy vs. 2-hydroxyphenoxy) may co-elute during synthesis, requiring advanced separation techniques like chiral HPLC or capillary electrophoresis .

- Assay variability : Standardize biological assays (e.g., MIC for antimicrobial tests) using reference compounds and controlled solvent systems (e.g., DMSO ≤1% v/v) to minimize false positives .

Q. What mechanistic insights explain the compound’s degradation under oxidative stress?

Oxidative degradation pathways involve:

- Radical-mediated cleavage : Hydroxyl radicals attack the phenoxy ring, forming quinone intermediates detected via LC-MS .

- Ester hydrolysis : Reactive oxygen species (ROS) accelerate ester bond cleavage, releasing 4-(2-hydroxyphenoxy)butanoic acid, which can be quantified via titration . Mitigation strategies include adding antioxidants (e.g., BHT) or using stabilized formulations .

Q. How does substituent positioning on the phenoxy ring influence reactivity and bioactivity?

Comparative studies on analogs reveal:

- 2-hydroxyphenoxy vs. 4-hydroxyphenoxy : The 2-position enhances hydrogen-bonding capacity with biomolecular targets (e.g., enzymes), increasing potency but reducing metabolic stability .

- Halogen substitution : Adding chlorine at the 4-position (as in Ethyl 4-(2,4-dichloro-phenoxy)butanoate) improves lipophilicity and herbicidal activity but introduces toxicity concerns .

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

Advanced in silico methods include:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2), highlighting key binding residues (e.g., Arg120, Tyr355) .

- QSAR modeling : Correlates electronic parameters (e.g., Hammett σ values) with bioactivity, guiding rational design of derivatives with improved efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | 0.1 M NaOH | Maximizes esterification | |

| Solvent | Dry THF | Minimizes hydrolysis | |

| Reaction Temperature | 70°C | Balances kinetics/stability | |

| Purification Method | Silica gel chromatography | Removes diesters |

Q. Table 2. Stability Indicators Under Stress Conditions

| Condition | Degradation Product | Detection Method | Reference |

|---|---|---|---|

| High Humidity (80% RH) | 4-(2-hydroxyphenoxy)butanoic acid | HPLC-UV (λ = 254 nm) | |

| UV Light (254 nm) | Quinone derivatives | LC-MS (m/z 150–200) | |

| Alkaline pH (pH 10) | Ethanol + acid by-products | Titration with NaOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.